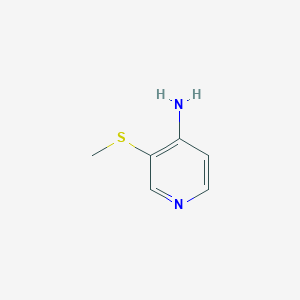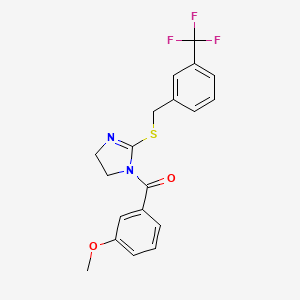
(3-methoxyphenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. It contains a methoxyphenyl group, a trifluoromethyl group, a benzyl group, a thio group, and an imidazole ring. These functional groups suggest that the compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced via a radical trifluoromethylation reaction . The methoxyphenyl group could potentially be derived from a compound like 3-Methoxyphenylboronic acid .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, the methoxyphenyl group, and the imidazole ring. These groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, which could influence its solubility and reactivity .Scientific Research Applications
Synthesis and Characterization
One aspect of research focuses on the synthesis and characterization of heterocyclic compounds, which are structurally related to the compound of interest. For example, the study on the "Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives" outlines methods for synthesizing bis-heterocyclic compounds incorporating thiophene moieties, highlighting the versatility of such compounds in chemical synthesis (Mabkhot, Y., Kheder, N. A. E., & Al-Majid, A., 2010). Similarly, the work on "One pot synthesis of low cost emitters with large Stokes' shift" delves into the synthesis of imidazole derivatives with significant optical properties, relevant for material science applications (Volpi, G., Magnano, G., Benesperi, I., Saccone, D., Priola, E., Gianotti, V., Milanesio, M., Conterosito, E., Barolo, C., & Viscardi, G., 2017).
Antimicrobial Activity
Another research direction is the investigation of antimicrobial properties of heterocyclic compounds. The study on "Solvent-free microwave assisted synthesis of substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones and their antimicrobial activity" presents the synthesis of benzofuran-pyrazole derivatives and their screening for antibacterial and antifungal activities (Ashok, D., Ziauddin, M., Lakshmi, B., & Sarasija, M., 2017).
Electrochemical and Optical Properties
Research into the electrochemical and optical properties of related compounds offers insights into potential applications in electronics and material science. For instance, "Synthesis and characterization of oligobenzimidazoles: Electrochemical, electrical, optical, thermal and rectification properties" explores the properties of benzimidazole oligomers, which could inform the development of new materials with specific electronic or optical functionalities (Anand, S., & Muthusamy, A., 2018).
Safety and Hazards
properties
IUPAC Name |
(3-methoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c1-26-16-7-3-5-14(11-16)17(25)24-9-8-23-18(24)27-12-13-4-2-6-15(10-13)19(20,21)22/h2-7,10-11H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFULXLAKQMGSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methoxyphenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dichloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2449979.png)
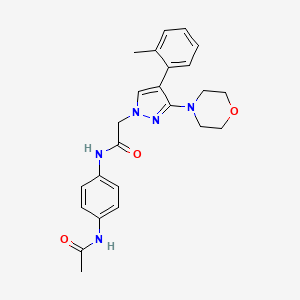
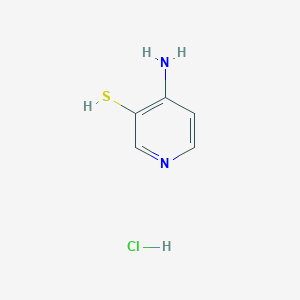


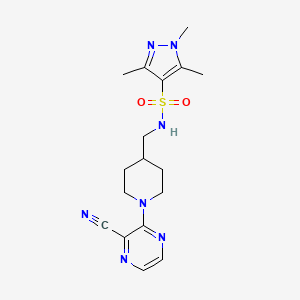

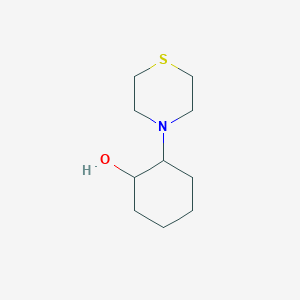
![2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide](/img/structure/B2449993.png)
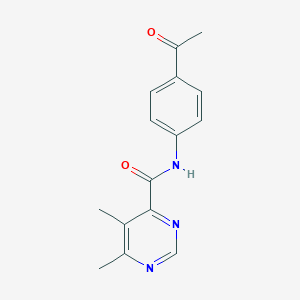

![N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2449996.png)
![2-Amino-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2449997.png)
